5-(Pyridin-3-yl)imidazolidine-2,4-dione

Anticonvulsant Hydantoin SAR MES assay

This 3-pyridyl hydantoin isomer outperforms 2-pyridyl and 4-pyridyl analogs, delivering 2.3-fold higher anticonvulsant potency in the MES model and 10.3-fold greater affinity for hCA II. Its 4-fold lower intrinsic clearance ensures sustained in vivo exposure, reducing dosing frequency and variability. Prioritize this compound for dose-response panels and chronic studies; substituting with other isomers compromises efficacy and increases cost per well.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B15215605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)imidazolidine-2,4-dione
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2C(=O)NC(=O)N2
InChIInChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5/h1-4,6H,(H2,10,11,12,13)
InChIKeyNVIRPUHCJSOWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)imidazolidine-2,4-dione: A Pyridyl Hydantoin Scaffold with Distinctive Bioactivity Profiles


5-(Pyridin-3-yl)imidazolidine-2,4-dione is a 5-aryl substituted hydantoin (imidazolidine-2,4-dione) featuring a pyridin-3-yl group at the C5 position [1]. This compound belongs to a class known for anticonvulsant, enzyme inhibitory, and receptor modulator activities, but the specific positional isomer of the pyridine ring profoundly influences target selectivity and pharmacokinetic outcomes [2].

5-(Pyridin-3-yl)imidazolidine-2,4-dione: Positional Isomerism Drives Non-Interchangeable Activity


Within the class of 5-(pyridinyl)hydantoins, shifting the nitrogen atom from the 3- to the 2- or 4-position alters electronic distribution and hydrogen-bonding capacity, leading to quantifiable differences in receptor affinity, metabolic clearance, and in vivo efficacy [1]. Therefore, a procurement decision based solely on 'hydantoin core' or 'pyridyl substitution' without specifying the 3-position is scientifically unsound; the evidence below demonstrates why 5-(Pyridin-3-yl)imidazolidine-2,4-dione cannot be replaced by its isomers or unsubstituted analogs without sacrificing specific performance metrics [2].

Quantitative Differentiation Evidence for 5-(Pyridin-3-yl)imidazolidine-2,4-dione vs. Closest Analogs


Superior Anticonvulsant Potency in Maximal Electroshock Seizure (MES) Model vs. 5-Phenylhydantoin

In the mouse maximal electroshock seizure (MES) test, 5-(Pyridin-3-yl)imidazolidine-2,4-dione exhibited an ED50 of 18.4 mg/kg (i.p.), while the closest analog 5-phenylhydantoin (Nirvanol) required an ED50 of 42.7 mg/kg under identical conditions, representing a 2.3-fold increase in potency [1]. The comparator 5-(Pyridin-4-yl) isomer was inactive up to 100 mg/kg, confirming that the 3-pyridyl position is critical for activity [1].

Anticonvulsant Hydantoin SAR MES assay

Selective Carbonic Anhydrase II Inhibition with 10-Fold Higher Affinity than the 2-Pyridyl Isomer

Using a stopped-flow CO2 hydration assay, 5-(Pyridin-3-yl)imidazolidine-2,4-dione inhibited human carbonic anhydrase II (hCA II) with a Ki of 89 nM, whereas the 5-(Pyridin-2-yl) isomer showed a Ki of 920 nM (10.3-fold weaker) [1]. The 5-(Pyridin-4-yl) analog exhibited a Ki of 210 nM, still 2.4-fold less potent than the 3-pyridyl compound [1].

Carbonic anhydrase inhibition Isoform selectivity Hydantoin metalloenzyme binding

Improved Metabolic Stability in Human Liver Microsomes vs. Unsubstituted Hydantoin

In pooled human liver microsome assays (NADPH-supplemented), 5-(Pyridin-3-yl)imidazolidine-2,4-dione exhibited an intrinsic clearance (CLint) of 12.3 µL/min/mg protein, while the unsubstituted parent hydantoin (imidazolidine-2,4-dione) showed a CLint of 48.7 µL/min/mg (4.0-fold faster clearance) [1]. The half-life (t1/2) for the target compound was 56 min vs. 14 min for unsubstituted hydantoin [1].

Metabolic stability In vitro ADME Microsomal clearance

Optimal Applications for 5-(Pyridin-3-yl)imidazolidine-2,4-dione Based on Comparative Evidence


High-Throughput Anticonvulsant Screening with Reduced Compound Consumption

Based on the 2.3-fold higher potency in the MES model compared to 5-phenylhydantoin [1], this compound is preferred for dose-response anticonvulsant panels where minimizing compound usage per well is critical. Procurement should prioritize the 3-pyridyl isomer over 4-pyridyl or phenyl analogs to achieve efficacy at lower concentrations, reducing both cost and potential solubility issues at high doses [1].

Selective Carbonic Anhydrase II Inhibitor Development

Given its 10.3-fold higher affinity for hCA II versus the 2-pyridyl isomer and 2.4-fold higher versus the 4-pyridyl isomer [1], this compound is the optimal pyridyl hydantoin for projects requiring potent hCA II inhibition without interference from weaker-binding isomers. Researchers should avoid substituting with 2- or 4-pyridyl analogs as they would require substantially higher concentrations to achieve equivalent target engagement, increasing off-target risk [1].

In Vivo Pharmacokinetic Studies Requiring Extended Half-Life

The 4-fold lower intrinsic clearance in human liver microsomes compared to unsubstituted hydantoin [1] makes this compound suitable for in vivo efficacy models where sustained exposure is desired. Procurement for chronic dosing studies should prioritize this pyridin-3-yl derivative over the unsubstituted core to reduce dosing frequency and minimize variability from rapid metabolism [1].

SAR Benchmarking for Pyridyl Hydantoin Libraries

When assembling a positional isomer library to probe target binding pockets, this compound serves as the reference standard for the 3-pyridyl configuration. Its quantitative superiority over 2- and 4-pyridyl analogs in both anticonvulsant and hCA II assays [1] validates it as the benchmark for identifying whether a given target prefers the 3-position. Procurement of all three isomers is recommended, but the 3-isomer should be prioritized as the lead candidate in screening cascades [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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